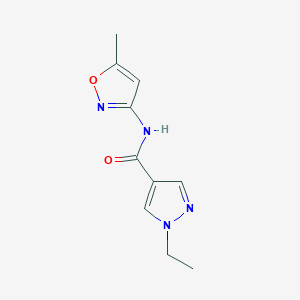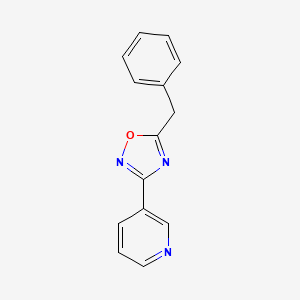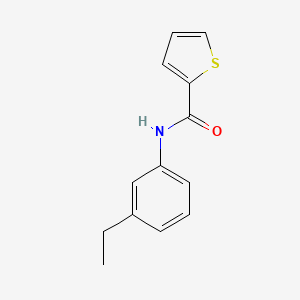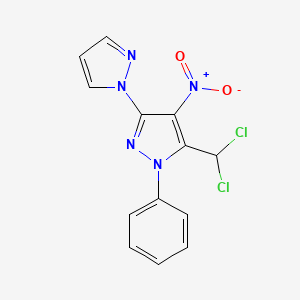![molecular formula C17H20ClN3O B5807631 4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5807631.png)
4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as FC-5, and its chemical formula is C19H22ClN3O. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of FC-5 is not fully understood. However, it has been proposed that it exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For instance, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive functions.
Biochemical and physiological effects:
FC-5 has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which can have a positive impact on mood and behavior. Moreover, it has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of FC-5 is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Moreover, it exhibits a high degree of selectivity and potency, which can be useful in the development of novel therapeutic agents. However, its limited solubility in water can pose a challenge in certain experimental setups.
Future Directions
There are several future directions for the research on FC-5. One potential area of investigation is the development of novel derivatives with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of FC-5 and its potential applications in various diseases. Finally, the development of novel drug delivery systems can enhance the therapeutic efficacy of FC-5 and reduce its potential side effects.
Synthesis Methods
The synthesis of FC-5 involves the reaction of 4-chlorobenzylamine with 2-furylacetaldehyde in the presence of piperazine and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the piperazine ring. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
FC-5 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. In addition, it has been reported to possess neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-14(17-3-2-12-22-17)19-21-10-8-20(9-11-21)13-15-4-6-16(18)7-5-15/h2-7,12H,8-11,13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECAPMBILXVXAI-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Chlorobenzyl)piperazino]-N-[(E)-1-(2-furyl)ethylidene]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)



![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)


![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)